molecular formula C16H25N3O4 B1446398 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine CAS No. 1456821-59-2

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine

Cat. No.: B1446398
CAS No.: 1456821-59-2
M. Wt: 323.39 g/mol
InChI Key: AJARLUKZOXRFEA-UHFFFAOYSA-N
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Description

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups attached to the pyridine ring The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-chloromethyl-5-chloropyridine.

    Amination Reaction: The chloromethyl group is converted to an aminomethyl group using a suitable amine, such as tert-butyl carbamate (Boc-NH2), under basic conditions.

    Protection of Amino Groups: The amino groups are then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (Et3N) to yield the final product.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the nitro or carbonyl functionalities (if present) to amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Formation of imines, amides, or carboxylic acids.

    Reduction: Formation of primary or secondary amines, alcohols.

    Substitution: Formation of alkylated, acylated, or sulfonated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry and catalysis.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for bioconjugation studies, such as attaching fluorescent labels or affinity tags.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active compounds.

Industry:

    Material Science: Applied in the development of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.

Mechanism of Action

The mechanism of action of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its amino and pyridine functionalities. These interactions may involve hydrogen bonding, coordination to metal centers, or covalent bonding with electrophilic sites on biomolecules or catalysts.

Comparison with Similar Compounds

    2-(Boc-aminomethyl)pyridine: Lacks the additional Boc-protected amino group at the 5-position.

    5-(Boc-amino)pyridine: Lacks the Boc-protected aminomethyl group at the 2-position.

    2,5-Diaminopyridine: Contains free amino groups instead of Boc-protected ones.

Uniqueness:

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is unique due to the presence of two Boc-protected amino groups, which provide enhanced stability and selectivity in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)18-9-11-7-8-12(10-17-11)19-14(21)23-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJARLUKZOXRFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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